2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]acetamide
CAS No.: 1040655-18-2
Cat. No.: VC11953308
Molecular Formula: C21H22FN3O3S
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040655-18-2 |
|---|---|
| Molecular Formula | C21H22FN3O3S |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C21H22FN3O3S/c1-27-17-7-8-19(28-2)18(12-17)25-21-24-16(13-29-21)11-20(26)23-10-9-14-3-5-15(22)6-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,23,26)(H,24,25) |
| Standard InChI Key | UCUKMEBUDSCBJT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)F |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)F |
Introduction
The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]acetamide is a complex organic molecule that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and potential therapeutic applications in medicinal chemistry and pharmacology.
Synthesis Overview
The synthesis of 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps, including the formation of the thiazole ring and the attachment of the dimethoxyphenyl and fluorophenylethyl groups. The process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final compound.
Biological Activities and Potential Applications
Thiazole derivatives, including 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]acetamide, are known for their potential therapeutic applications. These compounds can interact with specific molecular targets within biological systems, which may lead to therapeutic effects in treating inflammatory diseases and certain types of cancer.
Mechanism of Action
The mechanism of action involves the interaction of the compound with biological targets, potentially modulating signaling pathways involved in inflammation or cell proliferation. This interaction can be studied through molecular docking and in vitro assays to understand its potential therapeutic applications.
Characterization Techniques
Comprehensive characterization of 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]acetamide involves techniques such as:
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NMR Spectroscopy: Provides detailed information about the molecular structure and conformation.
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Mass Spectrometry: Useful for determining the molecular weight and purity.
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X-ray Crystallography: Offers insights into the crystal structure and molecular packing.
Research Findings and Future Directions
While specific research findings on 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]acetamide are not detailed in the available literature, studies on similar thiazole derivatives highlight their potential as antimicrobial and anticancer agents. Future research should focus on synthesizing analogs with enhanced biological activity and exploring their therapeutic applications through in vitro and in vivo studies.
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